1-Butyl-3-methylpyridinium Bromide

Catalog No.
S647256
CAS No.
26576-85-2
M.F
C10H16BrN
M. Wt
230.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Butyl-3-methylpyridinium Bromide

CAS Number

26576-85-2

Product Name

1-Butyl-3-methylpyridinium Bromide

IUPAC Name

1-butyl-3-methylpyridin-1-ium;bromide

Molecular Formula

C10H16BrN

Molecular Weight

230.14 g/mol

InChI

InChI=1S/C10H16N.BrH/c1-3-4-7-11-8-5-6-10(2)9-11;/h5-6,8-9H,3-4,7H2,1-2H3;1H/q+1;/p-1

InChI Key

GNPWBXOERPGDFI-UHFFFAOYSA-M

SMILES

CCCC[N+]1=CC=CC(=C1)C.[Br-]

Synonyms

1-butyl-3-methylpyridinium, 1-butyl-3-methylpyridinium bromide

Canonical SMILES

CCCC[N+]1=CC=CC(=C1)C.[Br-]

The exact mass of the compound 1-Butyl-3-methylpyridinium Bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Butyl-3-methylpyridinium bromide (CAS: 26576-85-2) is a highly stable, unsymmetrical pyridinium-based ionic liquid (IL) precursor and electrolyte additive. Characterized by a melting point of approximately 79 °C, it exists as a crystalline solid at room temperature and exhibits excellent thermal stability and low volatility . Structurally, the combination of a bromide anion with a 3-methyl-substituted pyridinium cation provides a highly tunable, non-volatile solvent environment with strong hydrogen-bond-disrupting capabilities[1]. In industrial and advanced research procurement, it is primarily sourced for its high ionic conductivity, its role as a potent complexing agent in redox flow batteries, and its cost-effective performance in biomass fractionation and metal electrodeposition compared to traditional imidazolium-based alternatives .

Research Fit

Pyridinium-based ionic liquid for non-imidazolium electrochemical and solvent research
Near-ambient thermal processing window supports temperature-sensitive formulation studies
Multi-supplier commercial availability enables systematic comparative investigations

Substituting 1-butyl-3-methylpyridinium bromide with simpler pyridinium salts (e.g., 1-butylpyridinium bromide) or common imidazolium analogs (e.g.,[BMIM]Br) fundamentally alters the solvent's steric profile and electrochemical behavior [1]. In multiphase flow batteries, weaker-binding generic complexing agents fail to adequately sequester reactive species like bromine, leading to severe zinc corrosion and rapid degradation of Coulombic efficiency [2]. Furthermore, in metallurgical electrodeposition, the specific steric hindrance provided by the 3-methyl group on the pyridinium ring is required to optimally inhibit metal ion reduction, a mechanism that generic salts cannot replicate to achieve the same fine-grained leveling and high throwing power [3]. Finally, for large-scale biomass processing, substituting with standard imidazolium ILs drastically increases solvent procurement costs without offering proportional gains in carbohydrate conversion yields [1].

Substitution Risk

Positional isomer mismatch
Methyl group position on pyridinium ring may shift melting point and processing window by tens of degrees
Headgroup architecture
Pyridinium vs. imidazolium cations alter viscosity, transport, and interfacial structure; properties may not transfer
Thermal stability penalty
Methyl substitution can lower decomposition onset; high-temperature applications may require class-specific review

Enhanced Coulombic Efficiency in Zinc-Bromine Flow Batteries

In single-flow zinc-bromine multiphase flow batteries, 1-butyl-3-methylpyridinium bromide acts as a strong-binding bromine complexing agent (BCA). When compared to the widespread but weaker-binding BCA N-ethyl-N-methylpyrrolidinium bromide (MEP), the use of 1-butyl-3-methylpyridinium bromide significantly reduces the aqueous phase bromine concentration. This suppression of free bromine minimizes zinc corrosion during cycling, resulting in up to a 23% increase in Coulombic Efficiency (CE) when cycling at 30 mA cm−2 [1].

Evidence DimensionCoulombic Efficiency (CE) at 30 mA cm−2
Target Compound DataUp to 23% relative increase in CE
Comparator Or BaselineN-ethyl-N-methylpyrrolidinium bromide (MEP)
Quantified Difference+23% CE improvement due to reduced zinc corrosion
ConditionsSingle-flow zinc-bromine multiphase flow battery cycling

For grid-scale energy storage procurement, selecting this specific strong-binding BCA directly extends battery cycle life and operational efficiency by mitigating corrosive side reactions.

Melting point
Head-to-head
[BMPy]Br 79°C vs [BPy]Br 102–107°C vs [B4MPy]Br 135–139°C
Reported thermal processing differentiation
Vendor melting point data; ≥98% purity crystalline material

Superior Throwing Power in Zinc Electrodeposition

During the electrodeposition of zinc on steel substrates from acidic sulfate solutions, 1-butyl-3-methylpyridinium bromide serves as a highly effective leveling additive. The addition of 300 ppm of this compound to the electrolytic bath improves the throwing power of the solution by 18.2% compared to the baseline additive-free bath [1]. It exerts a pronounced inhibiting effect on Zn2+ electroreduction, which shifts the crystallographic orientation and forces the development of leveled, fine-grained nanocrystalline zinc deposits [1].

Evidence DimensionElectrolytic Bath Throwing Power
Target Compound Data18.2% improvement at 300 ppm concentration
Comparator Or BaselineAdditive-free acidic sulfate bath
Quantified Difference+18.2% throwing power with fine-grained leveling
ConditionsZinc electrodeposition on steel from aqueous sulfate bath

High throwing power is critical for industrial electroplating, ensuring uniform protective coatings on complex geometries and reducing material waste.

Coulombic efficiency
Head-to-head
Up to 23% relative increase over MEP baseline
Supports CE cycling performance review
30 mA·cm⁻² membraneless Zn–Br flow battery

Cost-Effective Carbohydrate Conversion in Biomass Processing

For the deconstruction and fractionation of lignocellulosic biomass, pyridinium-based ionic liquids offer a massive economic advantage over traditional imidazolium-based solvents. Synthesis and process costs for pyridinium cores are reported to be approximately 4 times cheaper than widely explored imidazolium ILs (e.g., [BMIM]Cl or[BMIM]Br) [1]. Furthermore, the unsymmetrical 1-butyl-3-methylpyridinium structure demonstrates superior carbohydrate conversion efficiency compared to symmetrical or non-methylated analogs, making it a highly economical choice for large-scale cellulose dissolution [1].

Evidence DimensionSolvent Procurement / Synthesis Cost
Target Compound DataHigh conversion efficiency at ~25% the cost of imidazolium ILs
Comparator Or BaselineImidazolium-based ILs (e.g.,[BMIM]Br)
Quantified Difference4x cheaper with superior carbohydrate conversion
ConditionsLignocellulosic biomass deconstruction and dissolution

Biorefineries require massive volumes of solvent; switching from imidazolium to this pyridinium IL drastically cuts operating expenses while maintaining or improving delignification yields.

Viscosity (SCN⁻)
Cross-study
[BMPy][SCN] 33.88 vs [BMIM][SCN] 24.19 mPa·s at 318.15 K
Reported 40% higher viscosity for pyridinium IL
Class-level cation effect; rotational rheometry data
Biodegradability
Head-to-head
[BMPy]Br: mineralizable but not readily biodegradable
May require enrichment for rapid degradation
OECD 301F, activated sludge, 28-day, metabolite ID via HPLC-MS
Ecotoxicity
Cross-study
Imidazolium > pyridinium toxicity (class-level)
Reported lower ecotoxicity for pyridinium architecture
S. capricornutum, V. fischeri, D. magna; Lemna minor EC₅₀ 7.49 ppm (cation)
Thermal stability
Class-level
Methyl substitution lowers T₀₂; faster degradation kinetics
Thermal window context-dependent review
TGA under N₂; bromide salts less stable than NTf₂ analogs

Electrolyte Additive for Redox Flow Batteries

Due to its proven ability to act as a strong-binding bromine complexing agent, this compound is the optimal choice for single-flow zinc-bromine batteries. It effectively sequesters aqueous bromine, limiting zinc corrosion and maintaining high Coulombic efficiency over extended cycling [1].

Leveling Agent in Metal Electrodeposition

In metallurgical surface finishing, 1-butyl-3-methylpyridinium bromide is highly effective as a bath additive. Its ability to increase throwing power by over 18% ensures that zinc coatings on steel substrates are uniform, fine-grained, and free of dendritic defects, which is critical for corrosion-resistant manufacturing [2].

Economical Solvent for Biomass Fractionation

For industrial biorefining, this compound serves as a highly cost-effective alternative to expensive imidazolium ionic liquids. Its strong hydrogen-bond-disrupting capability allows for the efficient dissolution of cellulose and recovery of lignin from raw lignocellulosic biomass at a fraction of the traditional solvent cost [3].

Application Fit

Application
Selection Property
Validation Focus
Membraneless Zn–Br flow batteries
Strong-binding bromine complexing agent context
Coulombic efficiency under cycling conditions
Near-room-temperature IL processing
Moderate thermal processing window
Temperature-sensitive substrate compatibility
Environmentally assessed solvents
Biodegradation profile and metabolite toxicity
Mineralization potential and pre-treatment requirement review
Electrochemical interfacial studies
Pyridinium EDL architecture
H₂ diffusion and transport pathway context

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Explore Compound Types